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molecular formula C7H18Cl2N2 B154812 N,N-Dimethylpiperidin-3-amine dihydrochloride CAS No. 126584-46-1

N,N-Dimethylpiperidin-3-amine dihydrochloride

Cat. No. B154812
M. Wt: 201.13 g/mol
InChI Key: DCCNBWACOPXKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04959375

Procedure details

A mixture of 3-dimethylaminopiperidine dihydrochloride (1.8 g, 0.01 mol), N-methylmorpholine (2.5 g) and dichloromethane (50 ml) was stirred at ambient temperature for 1.5 h. Indole-3-carboxylic acid (1.92 g, 0.012 mol) was added, followed by dicyclohexylcarbodiimide (2.5 g) and the mixture stirred for 24 h. The mixture was filtered, the filtrate was washed thrice with 1M hydrochloric acid, the acid washings were combined, basified with ammonia and extracted with chloroform. The chloroform extract was dried and evaporated to yield the product base 1.6 g. The base was dissolved in isopropyl alcohol (20ml), acidified with maleic acid (0.72 g, 5% excess) and diluted with ether (10 ml). On standing the maleate salt crystallised and was collected by filtration, 1.04 g, mp 139-141.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
0.72 g
Type
reactant
Reaction Step Four
[Compound]
Name
maleate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][N:4]([CH3:11])[CH:5]1[CH2:10][CH2:9][CH2:8][NH:7][CH2:6]1.CN1CCOCC1.[NH:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]([C:28](O)=[O:29])=[CH:20]1.C1(N=C=NC2CCCCC2)CCCCC1.C(O)(=O)/C=C\C(O)=O>C(O)(C)C.CCOCC.ClCCl>[CH3:3][N:4]([CH3:11])[CH:5]1[CH2:10][CH2:9][CH2:8][N:7]([C:28]([C:21]2[C:22]3[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=3)[NH:19][CH:20]=2)=[O:29])[CH2:6]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.Cl.CN(C1CNCCC1)C
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
0.72 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Step Five
Name
maleate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed thrice with 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield the product base 1.6 g
CUSTOM
Type
CUSTOM
Details
crystallised
FILTRATION
Type
FILTRATION
Details
was collected by filtration, 1.04 g, mp 139-141

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CN(C1CN(CCC1)C(=O)C1=CNC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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